Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate is a synthetic organic compound known for its vibrant color and utility in various scientific applications. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. It is commonly used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate typically involves a multi-step process:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The resulting compound is neutralized with ammonium hydroxide to form the diammonium salt.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of aromatic amines.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and plastics
Wirkmechanismus
The mechanism of action of diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate involves its interaction with various molecular targets:
Azo Bond Cleavage: The azo bond can be cleaved under certain conditions, releasing aromatic amines that can interact with biological molecules.
Binding to Proteins: The compound can bind to proteins and other macromolecules, altering their function and structure.
Pathways: It can participate in redox reactions, influencing cellular oxidative stress levels
Vergleich Mit ähnlichen Verbindungen
Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate can be compared with other azo dyes such as:
Orange G: Similar in structure but used primarily as a biological stain.
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and applications .
Eigenschaften
CAS-Nummer |
83898-22-0 |
---|---|
Molekularformel |
C16H18N4O7S2 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
diazanium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C16H12N2O7S2.2H3N/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);2*1H3 |
InChI-Schlüssel |
QBGCZHBVKOUITF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.